3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid

Catalog No.
S14264896
CAS No.
M.F
C16H20F3NO5
M. Wt
363.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyri...

Product Name

3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethoxy)phenyl]butanoic acid

Molecular Formula

C16H20F3NO5

Molecular Weight

363.33 g/mol

InChI

InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-11(9-13(21)22)7-10-5-4-6-12(8-10)24-16(17,18)19/h4-6,8,11H,7,9H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

XTOGMSWIKOHNKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)(F)F)CC(=O)O

3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid is an organic compound characterized by the presence of a trifluoromethoxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a butyric acid moiety. Its molecular formula is C16H20F3NO4, and it has a molar mass of 347.33 g/mol. The compound's structural features contribute to its unique chemical properties and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis .

  • Oxidation: The compound may be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
  • Reduction: Reducing agents such as lithium aluminum hydride can convert it into alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group under specific conditions, allowing for the introduction of different substituents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles like sodium methoxide in methanol.

The biological activity of 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid is primarily linked to its interactions with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, facilitating interactions with hydrophobic regions in proteins or enzymes. This property can modulate the activity of these proteins, potentially leading to various biological effects. Research has indicated its exploration as a bioactive molecule in drug discovery, particularly for therapeutic applications .

The synthesis of 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid typically involves several key steps:

  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Formation of the Trifluoromethoxy Intermediate: The trifluoromethoxy group is introduced through radical trifluoromethylation, often employing reagents like trifluoromethyl iodide and a radical initiator.
  • Coupling Reaction: The protected amino group is coupled with the trifluoromethoxy intermediate using coupling agents like dicyclohexylcarbodiimide (DCC) to yield the desired product .

3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid has diverse applications:

  • Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
  • Biology: Investigated for potential bioactive properties in drug discovery.
  • Medicine: Explored for therapeutic properties, particularly in developing new pharmaceuticals.
  • Industry: Used in producing advanced materials with unique properties due to the trifluoromethoxy group .

Studies on the interactions of 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid with biological targets have revealed its potential to modulate protein activities. The compound's lipophilic nature allows it to effectively bind to hydrophobic pockets within proteins or enzymes, influencing their function and potentially leading to therapeutic effects. These interaction studies are crucial for understanding its mechanism of action and optimizing its use in drug development .

Similar Compounds

  • 3-(Boc-amino)-4-phenylbutyric Acid: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
  • 4-[3-(Trifluoromethyl)phenyl]butyric Acid: This variant does not have the Boc-protected amino group, affecting its reactivity and applications.

Uniqueness

The uniqueness of 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid lies in the combination of its trifluoromethoxy group and Boc-protected amino group. This distinctive combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications in medicinal chemistry and material science .

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

363.12935722 g/mol

Monoisotopic Mass

363.12935722 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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